molecular formula C14H17NO B13667042 3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole

3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole

Cat. No.: B13667042
M. Wt: 215.29 g/mol
InChI Key: JKULMQGFPTUMAA-UHFFFAOYSA-N
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Description

5-[4-(tert-Butyl)phenyl]-3-methylisoxazole is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a tert-butyl group attached to a phenyl ring, which is further connected to a methylisoxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(tert-Butyl)phenyl]-3-methylisoxazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, with considerations for environmental and economic factors.

Chemical Reactions Analysis

Types of Reactions

5-[4-(tert-Butyl)phenyl]-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[4-(tert-Butyl)phenyl]-3-methylisoxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[4-(tert-Butyl)phenyl]-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(tert-Butyl)phenyl]-3-methylisoxazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its isoxazole ring contributes to its stability and reactivity, while the tert-butyl group enhances its lipophilicity and potential biological activity.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C14H17NO/c1-10-9-13(16-15-10)11-5-7-12(8-6-11)14(2,3)4/h5-9H,1-4H3

InChI Key

JKULMQGFPTUMAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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